molecular formula C12H14O B121461 5,7-Dimethyl-2-tetralone CAS No. 150331-48-9

5,7-Dimethyl-2-tetralone

Cat. No. B121461
M. Wt: 174.24 g/mol
InChI Key: XLLBOUOFVRYIQZ-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2-tetralone is a chemical compound that is part of the tetralone family, which are ketones derived from tetralin (1,2,3,4-tetrahydronaphthalene). Tetralones are important intermediates in organic synthesis, particularly in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. While the provided papers do not directly discuss 5,7-dimethyl-2-tetralone, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related tetralone derivatives.

Synthesis Analysis

The synthesis of tetralone derivatives is a topic of interest due to their utility in various chemical syntheses. For instance, the synthesis of 5,6-methylenedioxy-1-tetralone involves a Grignard reaction followed by selective reduction and Friedel-Crafts cyclization . Similarly, 7,8-dimethoxy-2-tetralone has been synthesized through a concise route starting from accessible materials, highlighting the importance of efficient synthesis methods for these compounds . The synthesis of 5,7- and 6,7-dinitro-2-tetralones is achieved through nitration and subsequent cleavage and oxidation steps . These methods demonstrate the diverse synthetic approaches that can be applied to tetralone derivatives, which may be relevant for the synthesis of 5,7-dimethyl-2-tetralone.

Molecular Structure Analysis

The molecular structure of tetralone derivatives is characterized by a naphthalene ring fused to a ketone group. The position and nature of substituents on the tetralone core can significantly influence the reactivity and properties of these molecules. For example, the presence of methoxy groups in 6,7-dimethoxy-1-tetralone is crucial for its role as a starting material in the synthesis of dopaminergic compounds . The stereochemistry of these derivatives, as seen in the synthesis of cis- and trans-3a,9b-dimethyl derivatives from 6-methoxy-1-tetralone, is also important for their potential applications in the synthesis of triterpenes .

Chemical Reactions Analysis

Tetralone derivatives undergo various chemical reactions that are essential for their transformation into more complex molecules. The synthesis of 5,8-dimethyl-2-tetralone involves epoxidation and acid hydrolysis steps . Additionally, the transformation of 5,8-dimethyl-1-tetralone into ar-occidol showcases a series of reactions including reduction, methylation, oxidation, and Grignard reaction . These reactions exemplify the versatility of tetralone derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetralone derivatives are influenced by their molecular structure. The synthesis of methyl 2-oxotetralin-1-carboxylates from 2-tetralones demonstrates the reactivity of these compounds under basic conditions . The extent of enolization of tetralone esters, which affects their reactivity, is dependent on the size of the substituent at the C8 position . These properties are crucial for the practical application and manipulation of tetralone derivatives in synthetic chemistry.

Scientific Research Applications

Synthesis and Chemical Transformations

5,7-Dimethyl-2-tetralone has been involved in the synthesis of various chemical compounds. For instance, it served as a precursor in the synthesis of NH-, 2H-4,5-Dihydrobenz[g]indazoles and related compounds. The carbomethoxhydrazones of 5,7-dimethyl-1-tetralone were converted to dilithiated intermediates and then condensed with aromatic esters. This process resulted in C-acylated intermediates which, after cyclization with acid, produced N-carbomethoxydihydrobenzindazoles. These compounds have a single tautomer with the NH-hydrogen atom bonded to N-2, as confirmed by X-ray analysis and theoretical calculations (Knight et al., 2007).

Biological and Pharmacological Research

While avoiding specifics on drug use, dosage, and side effects, it's noteworthy that derivatives of tetralone, like 5,7-dimethyl-2-tetralone, have been studied for their potential biological activities. For instance, derivatives have shown mild antifungal and antibacterial properties towards gram-positive bacteria, and certain compounds like 5-hydroxymethylmellein exhibited mild antifeedant activity against certain pests (Kokubun et al., 2003). Additionally, certain polyketide derivatives from the mangrove-derived fungus Daldinia eschscholtzii, which include tetralone structures, have shown inhibitory activities against α-glucosidase, indicating potential therapeutic applications (Liao et al., 2019).

Safety And Hazards

When handling 5,7-Dimethyl-2-tetralone, certain safety precautions should be taken. It may cause respiratory irritation, serious eye irritation, and skin irritation . It should be used only outdoors or in a well-ventilated area, and protective clothing, eye protection, and face protection should be worn . In case of contact with skin or eyes, the affected area should be washed with plenty of water .

properties

IUPAC Name

5,7-dimethyl-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-8-5-9(2)12-4-3-11(13)7-10(12)6-8/h5-6H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLBOUOFVRYIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCC(=O)CC2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439186
Record name 5,7-Dimethyl-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyl-2-tetralone

CAS RN

150331-48-9
Record name 5,7-Dimethyl-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Pendergast, JV Johnson, SH Dickerson… - Journal of medicinal …, 1993 - ACS Publications
The synthesis and thymidylate synthase (TS) inhibitory activity of a series of simple benzo [/]-quinazolin-1 (2H)-ones are described. Fully aromatic 3-amino compounds with compact …
Number of citations: 75 pubs.acs.org

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